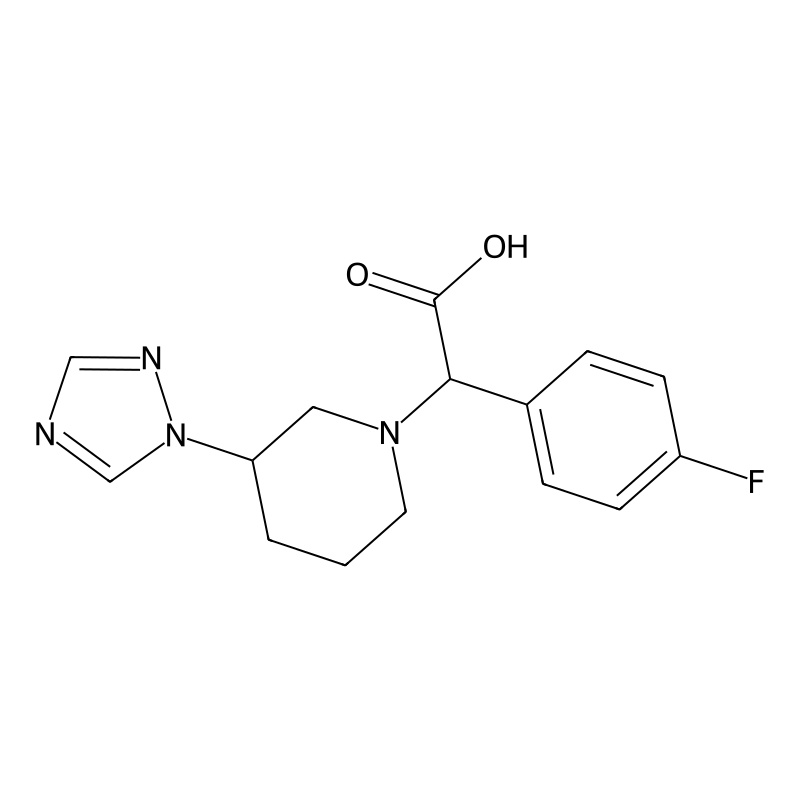2-(4-Fluorophenyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetic acid
Catalog No.
S7536134
CAS No.
M.F
C15H17FN4O2
M. Wt
304.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
2-(4-Fluorophenyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetic acid
IUPAC Name
2-(4-fluorophenyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetic acid
Molecular Formula
C15H17FN4O2
Molecular Weight
304.32 g/mol
InChI
InChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)14(15(21)22)19-7-1-2-13(8-19)20-10-17-9-18-20/h3-6,9-10,13-14H,1-2,7-8H2,(H,21,22)
InChI Key
HKMHSPYHOQLGGX-UHFFFAOYSA-N
SMILES
C1CC(CN(C1)C(C2=CC=C(C=C2)F)C(=O)O)N3C=NC=N3
Canonical SMILES
C1CC(CN(C1)C(C2=CC=C(C=C2)F)C(=O)O)N3C=NC=N3
FPTA is a novel compound that belongs to the class of acetic acid derivatives and contains both a triazole and piperidine moiety. Its chemical structure is shown in Figure 1. FPTA was first synthesized in 2015 by a group of researchers in China and was subsequently tested for its biological activities.
FPTA is a white powder that is sparingly soluble in water but soluble in common organic solvents. Its melting point is reported to be around 230-232°C. FPTA has a molecular formula of C19H23FN4O2 with a molecular weight of 362.42 g/mol.
FPTA was synthesized using a multistep process, starting from commercially available starting materials. The synthetic pathway involves the formation of several intermediates, including the triazole and piperidine rings, which are then coupled with the acetic acid moiety. Characterization of FPTA was carried out using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Several analytical methods have been developed to detect and quantify FPTA in various samples. These methods include High-performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
FPTA has been investigated for its biological activities, including its antimicrobial, antifungal, and antitumor properties. In vitro studies have shown that FPTA has potent activity against several bacterial and fungal strains. FPTA has also been shown to have anticancer activity against various cancer cell lines.
Toxicity studies have been conducted to determine the safety of FPTA in scientific experiments. These studies have shown that FPTA has low acute toxicity and no significant adverse effects on laboratory animals at certain doses.
FPTA has potential applications in scientific experiments, particularly in the areas of microbiology and oncology. FPTA can be used as a tool to study the mechanisms of action of certain compounds against microorganisms and cancer cells.
Most of the current research on FPTA has been focused on its biological properties and its potential use in scientific experiments. However, more extensive studies are needed to fully understand the mechanisms of action of FPTA.
FPTA's potential applications in scientific experiments and its biological properties could lead to the development of new antimicrobial and anticancer agents. FPTA could also be used as a tool in drug discovery and development.
One of the limitations of FPTA is its limited solubility in water, which could affect its bioavailability. Future research could focus on developing more soluble forms of FPTA. Additionally, further studies are needed to elucidate FPTA's mode of action and potential synergies with other compounds. Future directions could involve the use of FPTA in clinical trials to evaluate its safety and efficacy in humans.
1. Evaluation of FPTA's pharmacokinetics and pharmacodynamics
2. Investigation of the optimal dosing regimen for FPTA
3. Exploration of potential drug-drug interactions with FPTA
4. Development of more soluble forms of FPTA for improved bioavailability
5. Screening of FPTA against a wider range of microorganisms and cancer cell lines
6. Assessment of FPTA's activity in animal models
7. Investigation of FPTA's mechanism of action against microorganisms and cancer cells
8. Evaluation of FPTA's toxicity and safety in clinical trials.
2. Investigation of the optimal dosing regimen for FPTA
3. Exploration of potential drug-drug interactions with FPTA
4. Development of more soluble forms of FPTA for improved bioavailability
5. Screening of FPTA against a wider range of microorganisms and cancer cell lines
6. Assessment of FPTA's activity in animal models
7. Investigation of FPTA's mechanism of action against microorganisms and cancer cells
8. Evaluation of FPTA's toxicity and safety in clinical trials.
XLogP3
-0.4
Hydrogen Bond Acceptor Count
6
Hydrogen Bond Donor Count
1
Exact Mass
304.13355396 g/mol
Monoisotopic Mass
304.13355396 g/mol
Heavy Atom Count
22
Dates
Last modified: 01-05-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








